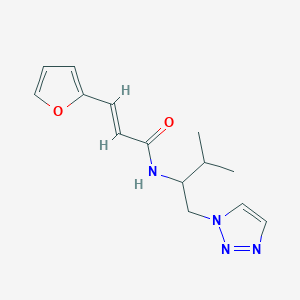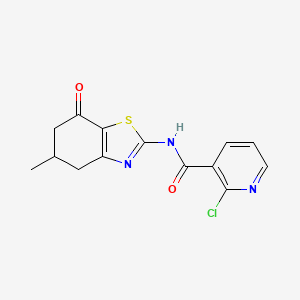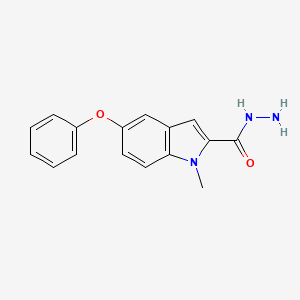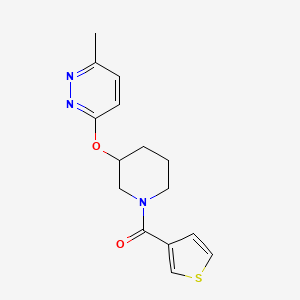![molecular formula C23H20FN5S B2541822 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865657-86-9](/img/structure/B2541822.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H20FN5S and its molecular weight is 417.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines. These compounds showed inhibition effects comparable to standard treatments, highlighting their potential as antitumor agents [S. Riyadh, 2011].
- Phosphodiesterase Inhibitors : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, showing potent inhibitory activity against phosphodiesterase 1 (PDE1). These compounds have potential applications in treating cognitive deficits associated with various diseases [Peng Li et al., 2016].
- Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and showed promising anticancer and anti-inflammatory activities, opening avenues for the development of new therapeutic agents [A. Rahmouni et al., 2016].
Chemical Synthesis and Material Science
- Synthesis of Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines were synthesized and used as intermediates for preparing novel functional fluorophores. These compounds exhibit significant fluorescence properties, making them suitable for applications in material science and as fluorescent probes [Juan C Castillo et al., 2018].
- Heterocyclic Chemistry : Research on pyrazolo[1,5-a]pyrimidines and related compounds has contributed significantly to heterocyclic chemistry, offering insights into the synthesis of complex molecules with potential applications in pharmaceuticals and materials science [Miha Drev et al., 2014].
Mechanism of Action
Target of Action
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound interacts with its targets by inhibiting the interaction between GATA3 and SOX4 . This interaction is crucial for the differentiation of Th2 cells . By inhibiting this interaction, this compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by this compound affects the Th2 cell differentiation pathway . This leads to a decrease in the expression and production of Th2 cytokines , which are involved in immune responses.
Pharmacokinetics
It is known that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could have significant implications for immune responses.
Action Environment
It is known that the compound can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5S/c1-13-4-5-14(2)28(13)19-10-11-30-22(19)18-12-20-26-15(3)21(23(25)29(20)27-18)16-6-8-17(24)9-7-16/h4-12H,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOJEEOXQLYJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=C(C(=C4N)C5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)

![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)
![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)

